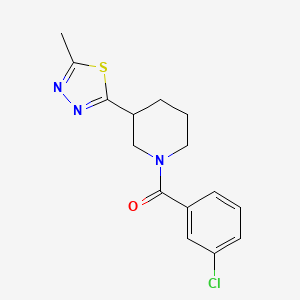

(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound features a 3-chlorophenyl group attached to a methanone moiety, which is further linked to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-5-3-7-19(9-12)15(20)11-4-2-6-13(16)8-11/h2,4,6,8,12H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBLGJSZPCCNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is to react a suitable precursor containing the chlorophenyl group with a piperidinyl derivative that has been pre-functionalized with the thiadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

Reduction: : The thiadiazole ring can be reduced to form a thiazolidine derivative.

Substitution: : The piperidinyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a strong base or acid.

Major Products Formed

Oxidation: : Chlorophenol derivatives.

Reduction: : Thiazolidine derivatives.

Substitution: : Substituted piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or antiviral properties.

Medicine: : Potential use in drug development, particularly in targeting specific diseases.

Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Aryl Moieties

a) 2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c)

- Structure: Contains a 4-chlorophenyl group and a thiazolidin-4-one core instead of a piperidine-methanone.

- Activity : IC₅₀ = 60.71 μmol L⁻¹ against cancer cells .

- Key Difference: The thiazolidinone ring may enhance rigidity but reduce solubility compared to the piperidine-methanone scaffold.

b) 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i)

- Structure : Shares a 3-chlorophenyl group but incorporates a triazole-thioether linkage and a quinazolinyl-piperidine substituent.

- Physicochemical Properties : Melting point = 99–100°C; yield = 82% .

- Key Difference : The triazole-thioether and quinazolinyl groups likely confer distinct electronic properties and target specificity compared to the thiadiazole-piperidine system.

c) Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

- Structure: A bis-thiadiazole-phenyl methanone with cyclohexylamino substituents.

- Activity : Exhibits antibiofilm and antimicrobial properties .

- Key Difference : The symmetric bis-thiadiazole structure may enhance dimeric target binding but reduce metabolic stability.

Key Structural and Functional Insights

Position of Chlorine: The 3-chlorophenyl group in the target compound vs.

Piperidine vs. Thiazolidinone: The piperidine scaffold in the target compound likely improves solubility and bioavailability compared to the rigid thiazolidinone core in 3c .

Thiadiazole Substitution : The 5-methyl-thiadiazole group is conserved in multiple analogues (e.g., 3c, C1) and is associated with heterocyclic stability and π-stacking interactions in target binding .

Biological Activity

The compound (3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 301.8 g/mol. The structure features a chlorophenyl group and a piperidine ring linked to a thiadiazole moiety.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. The following table summarizes key findings regarding the cytotoxic activity of related compounds against various cancer cell lines.

The anticancer activity of thiadiazole derivatives is attributed to several mechanisms:

- Cell Cycle Arrest : Compounds induce cell cycle arrest in specific phases, particularly G1 or S phase, thereby inhibiting proliferation.

- Apoptosis Induction : Many derivatives promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Kinases : Some compounds inhibit critical signaling pathways such as ERK1/2 and PI3K/Akt, which are essential for cancer cell survival and proliferation .

Case Studies

A notable study by Alam et al. (2011) demonstrated that a series of thiadiazole derivatives exhibited significant suppressive activity against various human cancer cell lines including A549 and SK-MEL-2 . The study highlighted the importance of substituents on the thiadiazole ring in enhancing anticancer activity.

Another research conducted by Yadagiri et al. (2015) evaluated the cytotoxic effects of novel thiadiazole compounds against HeLa and MDA-MB-231 cell lines. The results indicated that most compounds showed significant antiproliferative activity with GI50 values ranging from 0.079 to 8.284 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.